Ulopterol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLKKFPQJANWMM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950831 | |

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28095-18-3 | |

| Record name | Ulopterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028095183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ulopterol: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulopterol, a naturally occurring coumarin, has garnered scientific interest for its notable antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and quantification are presented to facilitate further research and development. Additionally, a logical workflow for the discovery and initial evaluation of its antimicrobial efficacy is outlined.

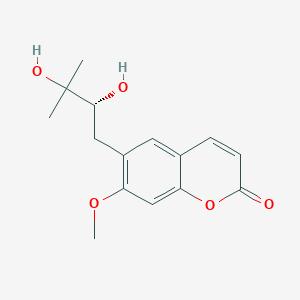

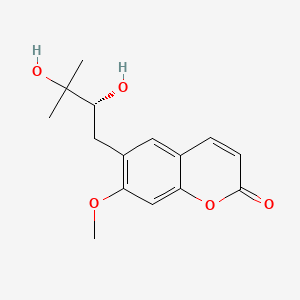

Chemical Structure and Identification

This compound is chemically defined as 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one. Its molecular structure is characterized by a coumarin core substituted with a dihydroxy-methylbutyl group and a methoxy group.

-

Molecular Formula: C₁₅H₁₈O₅

-

IUPAC Name: 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one[1]

-

CAS Number: 28095-18-3[1]

The structural formula of this compound is depicted below:

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 278.30 g/mol | [1] |

| Melting Point | 139-140 °C | [3] |

| Boiling Point (Predicted) | 500.5 ± 50.0 °C | [3] |

| Density (Predicted) | 1.271 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.50 ± 0.20 | [3] |

Biological Activity: Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities.[4] It has been shown to be effective against a range of pathogenic microbes.

Antibacterial Activity: this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including:

-

Staphylococcus epidermidis[4]

-

Enterobacter aerogenes[4]

-

Shigella flexneri[4]

-

Klebsiella pneumoniae (ESBL-3967)[4]

-

Escherichia coli (ESBL-3984)[4]

Antifungal Activity: The compound has also shown efficacy against fungal species such as:

The proposed mechanism for its antibacterial action involves the disruption of the bacterial cell wall and membrane, a common mode of action for some coumarin compounds.[1]

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following protocol outlines the activity-guided fractionation for the isolation of this compound from the leaves of Toddalia asiatica.[4]

-

Extraction:

-

Successively extract the dried and powdered leaves of Toddalia asiatica with hexane, chloroform, ethyl acetate, methanol, and water.

-

The ethyl acetate extract has been found to possess the highest antimicrobial activity.[4]

-

-

Fractionation:

-

Subject the crude ethyl acetate extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

-

Identification:

-

Monitor the fractions for antimicrobial activity using methods such as the disc-diffusion assay.

-

Characterize the active fractions using physical and spectroscopic techniques (e.g., NMR, Mass Spectrometry) to confirm the presence and purity of this compound.[4]

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in plant extracts.

-

Standard Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).

-

Generate a series of standard solutions of known concentrations by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Extract the plant material with a suitable solvent (e.g., ethyl acetate).

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample extracts and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the samples by interpolating from the calibration curve. The content of this compound in the leaves of Toddalia asiatica has been quantified to be 0.266% on a dry weight basis.[4]

-

Logical Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Isolation and Activity Screening

The following diagram illustrates the key steps involved in the isolation of this compound and the subsequent screening for its antimicrobial activity.

Caption: Workflow for the isolation, quantification, and bioactivity assessment of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of this compound isolated from Toddalia asiatica (L.) Lam.: a traditional medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

Ulopterol: A Comprehensive Technical Guide on its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulopterol, a naturally occurring coumarin, has garnered scientific interest for its notable antimicrobial properties. This technical guide provides an in-depth overview of the discovery, natural sourcing, and experimental protocols associated with this promising bioactive compound. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as Peucedanol methyl ether, is a coumarin derivative that has been identified as a significant antimicrobial agent.[1] Its discovery is rooted in the exploration of traditional medicinal plants, highlighting the importance of ethnopharmacology in modern drug discovery. This guide will detail the initial isolation and characterization of this compound, its known natural occurrences, and the experimental methodologies employed in its study.

Discovery and Natural Sources

This compound was first reported as a significant antimicrobial principle isolated from the leaves of Toddalia asiatica (L.) Lam. in a 2012 study.[2] This plant, belonging to the Rutaceae family, has a long history of use in traditional Indian medicine for treating a variety of ailments, including cough, malaria, and digestive issues.[2] While Toddalia asiatica is the most well-documented source, public chemical databases also list Prangos pabularia and Baccharis pedunculata as potential, though less characterized, natural sources of this compound.

Quantitative Analysis of this compound in Toddalia asiatica

High-Performance Liquid Chromatography (HPLC) has been utilized to quantify the amount of this compound in the leaves of Toddalia asiatica. The reported yield provides a benchmark for extraction efficiency and sourcing considerations.

| Compound | Plant Source | Part Used | Quantification Method | Yield (% on dry weight basis) | Reference |

| This compound | Toddalia asiatica (L.) Lam. | Leaves | HPLC | 0.266 | [2] |

| Flindersine | Toddalia asiatica (L.) Lam. | Leaves | HPLC | 0.361 | [2] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from its primary natural source, Toddalia asiatica.

Extraction of Bioactive Compounds

The initial step involves the extraction of chemical constituents from the plant material. A successive extraction method is employed to separate compounds based on their polarity.

Protocol:

-

Air-dry the leaves of Toddalia asiatica in the shade.

-

Grind the dried leaves into a coarse powder.

-

Perform successive extractions with solvents of increasing polarity:

-

Hexane

-

Chloroform

-

Ethyl acetate

-

Methanol

-

Water

-

-

Concentrate each solvent extract under reduced pressure to obtain the crude extracts.

Caption: Successive solvent extraction workflow for Toddalia asiatica leaves.

Bioassay-Guided Isolation of this compound

The antimicrobial activity of each crude extract is assessed to identify the most potent fraction for further purification. The ethyl acetate extract has been reported to exhibit the highest antimicrobial activity.[2]

Protocol:

-

Screen all crude extracts for antimicrobial activity using methods such as the disc-diffusion assay.

-

Select the most active extract (ethyl acetate extract) for further fractionation.

-

Subject the active extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

-

Collect fractions and monitor the separation using techniques like Thin Layer Chromatography (TLC).

-

Combine fractions containing the purified compound, as identified by TLC.

-

Recrystallize the combined fractions to obtain pure this compound.

Caption: Bioassay-guided isolation workflow for this compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of physical and spectroscopic methods.

Methods:

-

Physical Data: Melting point, optical rotation.

-

Spectroscopic Data:

-

UV-Vis Spectroscopy: To determine the electronic absorption properties.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To determine the carbon-hydrogen framework and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

The culmination of this data allows for the unambiguous assignment of the structure of this compound.

Antimicrobial Activity and Potential Mechanism of Action

This compound has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.

| Target Organism | Type | Activity |

| Staphylococcus epidermidis | Gram-positive Bacteria | Active |

| Enterobacter aerogenes | Gram-negative Bacteria | Active |

| Shigella flexneri | Gram-negative Bacteria | Active |

| Klebsiella pneumoniae (ESBL-3967) | Gram-negative Bacteria | Active |

| Escherichia coli (ESBL-3984) | Gram-negative Bacteria | Active |

| Aspergillus flavus | Fungus | Active |

| Candida krusei | Fungus | Active |

| Botrytis cinerea | Fungus | Active |

Table based on data from M. Karunai Raj et al., 2012.[2]

The precise mechanism of action for this compound has not been definitively elucidated. However, as a coumarin, it is hypothesized to exert its antimicrobial effects through one or more of the following mechanisms common to this class of compounds:

-

Disruption of Cell Membrane: Coumarins can interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.

-

Inhibition of Nucleic Acid Synthesis: Some coumarins are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

-

Enzyme Inhibition: Coumarins can inhibit various microbial enzymes crucial for metabolic pathways.

-

Quorum Sensing Inhibition: Some coumarins have been shown to interfere with bacterial communication systems (quorum sensing), which are often essential for virulence and biofilm formation.

Caption: Postulated antimicrobial mechanisms of action for this compound.

Synthesis of this compound

Currently, there is a lack of specific published synthetic routes for this compound (peucedanol methyl ether). However, general methods for the methylation of phenolic hydroxyl groups are well-established in organic chemistry and could potentially be adapted for the synthesis of this compound from a suitable precursor.

Conclusion

This compound stands out as a promising antimicrobial compound of natural origin. The methodologies for its extraction and isolation from Toddalia asiatica are well-defined, providing a clear path for further research and development. While its precise mechanism of action and a dedicated synthetic pathway are yet to be fully explored, the existing data strongly supports its potential as a lead compound for the development of new antimicrobial agents. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound's therapeutic potential.

References

The Biosynthesis of Ulopterol in Toddalia asiatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant rich in a diverse array of secondary metabolites, prominently featuring coumarins and alkaloids.[1][2][3][4] Among these, Ulopterol, a coumarin derivative, has been identified as a significant bioactive constituent with antimicrobial properties.[5] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Toddalia asiatica, alongside detailed experimental protocols for its extraction and quantification, and a summary of reported quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Toddalia asiatica and this compound

Toddalia asiatica, commonly known as the orange climber, is a woody liana traditionally used in folk medicine across Asia and Africa for treating various ailments, including inflammatory conditions, infections, and malaria.[1][6] Phytochemical investigations have revealed that coumarins are one of the major classes of secondary metabolites in this plant.[1][7] this compound, a simple coumarin, has been isolated from the leaves and other parts of T. asiatica and has demonstrated notable antimicrobial activity.[5] Understanding the biosynthetic origin of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

Proposed Biosynthesis Pathway of this compound

While the specific enzymatic steps for this compound biosynthesis in Toddalia asiatica have not been fully elucidated, a putative pathway can be proposed based on the well-established general coumarin biosynthesis pathway, which originates from the shikimic acid pathway.

The biosynthesis is believed to commence with L-phenylalanine, which undergoes deamination to form cinnamic acid. Subsequent hydroxylation and glycosylation steps lead to the formation of key intermediates. The pathway likely proceeds through the following key stages:

-

Shikimic Acid Pathway: Production of the aromatic amino acid precursor, L-phenylalanine.

-

Phenylpropanoid Pathway: Conversion of L-phenylalanine to p-coumaric acid.

-

Ortho-hydroxylation: A critical step leading to the formation of 2,4-dihydroxycinnamic acid.

-

Lactonization: Intramolecular cyclization to form the characteristic coumarin ring structure, resulting in umbelliferone (7-hydroxycoumarin).

-

Further Modifications: Subsequent enzymatic modifications, such as prenylation and epoxidation, would lead to the final structure of this compound.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Quantitative Data

The concentration of this compound can vary depending on the plant part and the extraction method used. A study has quantified the amount of this compound in the leaves of Toddalia asiatica.

| Plant Part | Extraction Method | Analytical Method | This compound Content (% w/w, dry weight) | Reference |

| Leaves | Successive extraction with ethyl acetate | HPLC | 0.266 | [5] |

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the isolation and characterization of this compound from Toddalia asiatica.

Plant Material and Extraction

-

Plant Material Collection: Fresh leaves of Toddalia asiatica are collected and authenticated.

-

Preparation: The leaves are washed, shade-dried, and then pulverized into a coarse powder.

-

Successive Extraction: The powdered leaf material is subjected to successive extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, ethyl acetate, and methanol.[5] The extraction is usually performed at room temperature for an extended period (e.g., 72 hours for each solvent) with occasional shaking.

-

Solvent Evaporation: The extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

Bioassay-Guided Fractionation and Isolation

-

Antimicrobial Activity Screening: The different solvent extracts are screened for their antimicrobial activity using methods like the disc-diffusion assay to identify the most active extract.[5] The ethyl acetate extract has been reported to possess significant antimicrobial activity.[5]

-

Column Chromatography: The active ethyl acetate extract is subjected to column chromatography over silica gel.[5]

-

Elution: The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity.

-

Fraction Collection: Fractions of a specific volume are collected and monitored by thin-layer chromatography (TLC).

-

Isolation of this compound: Fractions showing similar TLC profiles are pooled. This compound is isolated from the active fractions, often after repeated chromatographic steps.

Structure Elucidation and Quantification

-

Spectroscopic Analysis: The structure of the isolated compound is elucidated using various spectroscopic techniques, including:

-

UV-Vis Spectroscopy

-

Infrared (IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

-

Mass Spectrometry (MS)

-

-

High-Performance Liquid Chromatography (HPLC): Quantification of this compound in the plant extract is performed using a validated HPLC method.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and characterization of this compound from Toddalia asiatica.

Conclusion

This guide provides a comprehensive overview of the proposed biosynthesis of this compound in Toddalia asiatica, supported by detailed experimental protocols for its extraction and analysis. While the precise enzymatic steps remain a subject for future research, the outlined pathway provides a solid foundation for further investigation. The methodologies and data presented herein are intended to facilitate ongoing research into the rich phytochemistry of T. asiatica and the potential applications of its bioactive compounds in drug discovery and development.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Toddalia asiatica L. - A Rich Source of Phytoconstituents with Potential Pharmacological Actions, an Appropriate Plant for Recent Global Arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of this compound isolated from Toddalia asiatica (L.) Lam.: a traditional medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Ulopterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ulopterol, a coumarin derivative with the molecular formula C₁₅H₁₈O₅. The IUPAC name for this compound is 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The data presented below has been compiled from scientific literature reporting the isolation and characterization of this natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in the searched resources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in the searched resources |

Note: Specific chemical shift values and coupling constants are pending access to the full-text scientific literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in the searched resources |

Note: Specific wavenumber values are pending access to the full-text scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The key mass spectral data for this compound are shown in Table 4.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion Type |

| Data not available in the searched resources |

Note: Specific m/z values are pending access to the full-text scientific literature.

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained using the following standard experimental procedures.

NMR Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum One (or equivalent). The sample is prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis for this compound.

This guide serves as a foundational resource for professionals engaged in the research and development of natural products. The provided data and protocols are essential for the identification, characterization, and quality control of this compound. Further detailed spectroscopic data will be updated upon access to the complete primary literature.

Ulopterol: A Technical Guide on its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulopterol, a naturally occurring coumarin isolated from Toddalia asiatica, has demonstrated significant antibacterial activity against a range of pathogenic bacteria. While direct mechanistic studies on this compound are limited, this technical guide synthesizes the available data on this compound's antimicrobial properties and extrapolates its potential mechanisms of action based on the well-documented antibacterial activities of the coumarin class of compounds. This document provides a comprehensive overview of the likely molecular targets of this compound, detailed experimental protocols for investigating its mechanism of action, and quantitative data on its efficacy.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents from natural sources. This compound, a coumarin compound, has emerged as a promising candidate with demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[1][2] Understanding the precise mechanism by which this compound exerts its antibacterial effects is crucial for its development as a potential therapeutic agent. This guide explores the probable molecular mechanisms, supported by data from related coumarin compounds, and provides a framework for future research.

Antibacterial Spectrum of this compound

This compound has shown inhibitory activity against a variety of bacterial species. The available data on its minimum inhibitory concentrations (MICs) are summarized below.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

| Staphylococcus epidermidis | Gram-positive | Not specified in available literature | [1][2] |

| Enterobacter aerogenes | Gram-negative | Not specified in available literature | [1][2] |

| Shigella flexneri | Gram-negative | Not specified in available literature | [1][2] |

| Klebsiella pneumoniae (ESBL-3967) | Gram-negative | Not specified in available literature | [1][2] |

| Escherichia coli (ESBL-3984) | Gram-negative | Not specified in available literature | [1][2] |

Note: While the referenced studies confirm activity, specific MIC values for this compound were not provided in the abstracts. Further investigation of the full-text articles is recommended to obtain this quantitative data.

Proposed Mechanisms of Action

Based on the established antibacterial mechanisms of other coumarin derivatives, the following are the most probable ways in which this compound inhibits bacterial growth:

Inhibition of DNA Gyrase

A primary and well-documented mechanism of action for several coumarin-based antibiotics is the inhibition of DNA gyrase.[1] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and repair, as it introduces negative supercoils into the DNA.

-

Molecular Target: The B subunit of bacterial DNA gyrase (GyrB).

-

Mechanism: Coumarins are known to bind to the ATP-binding site of the GyrB subunit. This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's function. The inhibition of DNA gyrase leads to a cessation of DNA replication and repair, ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of this compound via inhibition of DNA gyrase.

Disruption of Cell Membrane Integrity

Several studies have reported that coumarins can exert their antibacterial effect by damaging the bacterial cell membrane.[3][4] This leads to a loss of cellular homeostasis and leakage of essential intracellular components.

-

Molecular Target: The bacterial cell membrane.

-

Mechanism: The lipophilic nature of coumarins may allow them to intercalate into the lipid bilayer of the bacterial cell membrane. This can disrupt the membrane's structural integrity and function, leading to increased permeability, dissipation of the membrane potential, and ultimately cell lysis.

Caption: Postulated mechanism of this compound-induced cell membrane disruption.

Generation of Reactive Oxygen Species (ROS)

Some coumarins have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[2]

-

Mechanism: this compound may interfere with the bacterial electron transport chain or other metabolic processes, leading to the generation of superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). The accumulation of these ROS can cause widespread damage to DNA, proteins, and lipids, leading to oxidative stress and cell death.

Caption: this compound's potential mechanism through the induction of ROS.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, the following experimental protocols are recommended:

DNA Gyrase Inhibition Assay

This assay determines if this compound inhibits the supercoiling activity of DNA gyrase.

-

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

This compound at various concentrations

-

Positive control (e.g., Novobiocin)

-

Negative control (DMSO or vehicle)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and DNA gyrase.

-

Add this compound at a range of concentrations to the experimental tubes. Add the positive and negative controls to their respective tubes.

-

Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period.

-

Initiate the reaction by adding ATP.

-

Incubate for a specified time (e.g., 60 minutes) at the optimal temperature.

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

-

Caption: Workflow for the DNA gyrase inhibition assay.

Cell Membrane Integrity Assay

This protocol assesses whether this compound damages the bacterial cell membrane using the release of intracellular components.

-

Materials:

-

Mid-log phase bacterial culture

-

Phosphate-buffered saline (PBS)

-

This compound at various concentrations

-

Positive control (e.g., Polymyxin B)

-

Negative control (DMSO or vehicle)

-

Spectrophotometer or microplate reader

-

Reagents for detecting intracellular components (e.g., lactate dehydrogenase (LDH) assay kit or measurement of leakage of materials absorbing at 260 nm)

-

-

Procedure:

-

Harvest and wash mid-log phase bacterial cells and resuspend them in PBS.

-

Treat the bacterial suspensions with different concentrations of this compound, positive control, and negative control.

-

Incubate at 37°C for a defined period.

-

Centrifuge the suspensions to pellet the cells.

-

Collect the supernatant.

-

Measure the amount of the released intracellular component (e.g., LDH activity or absorbance at 260 nm) in the supernatant.

-

An increase in the measured signal in the supernatant of this compound-treated cells compared to the negative control indicates membrane damage.

-

Caption: Experimental workflow for the cell membrane integrity assay.

Intracellular ROS Measurement

This assay quantifies the generation of ROS within bacterial cells upon treatment with this compound.

-

Materials:

-

Mid-log phase bacterial culture

-

PBS

-

This compound at various concentrations

-

Positive control (e.g., H₂O₂)

-

Negative control (DMSO or vehicle)

-

Fluorescent probe for ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

Harvest and wash mid-log phase bacterial cells and resuspend them in PBS.

-

Load the cells with the fluorescent probe (e.g., DCFH-DA) by incubating in the dark.

-

Wash the cells to remove excess probe.

-

Treat the probe-loaded cells with different concentrations of this compound, positive control, and negative control.

-

Incubate at 37°C for a specific time.

-

Measure the fluorescence intensity using a fluorometer or visualize the fluorescence using a fluorescence microscope.

-

An increase in fluorescence in this compound-treated cells compared to the negative control indicates an increase in intracellular ROS levels.

-

Caption: Workflow for measuring intracellular ROS generation.

Conclusion

This compound is a promising natural product with demonstrated antibacterial activity. While direct studies on its mechanism of action are yet to be conducted, the known antibacterial properties of coumarins suggest that this compound likely acts through one or more of the following mechanisms: inhibition of DNA gyrase, disruption of cell membrane integrity, or induction of oxidative stress through ROS generation. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the precise molecular targets of this compound. A definitive understanding of its mechanism of action is a critical step in the development of this compound as a novel antibacterial agent to combat the growing challenge of antibiotic resistance.

References

- 1. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 3. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 4. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]

A Technical Guide to Ulopterol and Pterocarpans: A Comparative Analysis of Two Distinct Classes of Bioactive Natural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ulopterol, a bioactive coumarin, and pterocarpans, a significant class of isoflavonoids. While both are natural products with demonstrated biological activities, this guide will elucidate their distinct chemical identities, biosynthetic origins, and mechanisms of action. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development.

Introduction: Clarifying the Distinction

It is crucial to establish from the outset that This compound and pterocarpans are structurally and biosynthetically unrelated . This compound is classified as a coumarin, a derivative of benzo-α-pyrone. In contrast, pterocarpans are a major subclass of isoflavonoids, characterized by a tetracyclic ring system derived from the isoflavone skeleton. This fundamental difference in their chemical scaffolds dictates their distinct biosynthetic pathways and largely different spectrum of biological activities. This guide will, therefore, treat them as separate entities, providing a comparative analysis of their respective properties.

This compound: A Bioactive Coumarin

This compound is a coumarin that has been isolated from plants such as Toddalia asiatica.[1] It is recognized for its antimicrobial properties.

Quantitative Data: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacterium | 100 | [2] |

| Bacillus subtilis | Gram-positive bacterium | 100 | [2] |

| Escherichia coli | Gram-negative bacterium | 400 | [2] |

| Pseudomonas aeruginosa | Gram-negative bacterium | 400 | [2] |

| Candida albicans | Fungus | 100 | [2] |

| Aspergillus niger | Fungus | 400 | [2] |

Experimental Protocols

The isolation of this compound typically involves solvent extraction and chromatographic purification.

Workflow for this compound Isolation

Detailed Protocol:

-

Plant Material Preparation: Air-dry the leaves of Toddalia asiatica at room temperature and then pulverize them into a fine powder.

-

Solvent Extraction: Perform successive extraction of the powdered leaves with solvents of increasing polarity, starting with hexane, followed by chloroform, and then ethyl acetate. This is typically done using a Soxhlet apparatus or by maceration.

-

Fractionation: Concentrate the ethyl acetate extract under reduced pressure. Subject the concentrated extract to column chromatography on silica gel. Elute the column with a gradient of solvents, such as hexane-ethyl acetate, to separate the components based on polarity.

-

Activity-Guided Fraction Collection: Collect the eluted fractions and test their antimicrobial activity. Pool the active fractions.

-

Purification: Subject the pooled active fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The MIC of this compound is determined using the broth microdilution method.[3][4][5][6][7]

Workflow for Broth Microdilution Assay

Detailed Protocol:

-

Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

-

Preparation of Microplates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Inoculation: Further dilute the standardized microbial suspension in the broth and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microorganism in broth without this compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

-

Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

Pterocarpans: A Prominent Class of Isoflavonoids

Pterocarpans are a large and diverse group of isoflavonoids found predominantly in the Leguminosae family. They are known for their role as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. Many pterocarpans also exhibit a wide range of other biological activities, including enzyme inhibition.

Pterocarpan Biosynthesis

Pterocarpans are synthesized via the phenylpropanoid and isoflavonoid pathways. A key precursor is the isoflavone, which undergoes a series of enzymatic modifications to form the characteristic tetracyclic pterocarpan skeleton.

Pterocarpan Biosynthetic Pathway

Key Enzymes in Pterocarpan Biosynthesis: [8][9][10][11][12]

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-Coumarate-CoA ligase

-

CHS: Chalcone synthase

-

CHI: Chalcone isomerase

-

IFS: Isoflavone synthase

-

IFR: Isoflavone reductase

-

VR: Vestitone reductase

-

PTS: Pterocarpan synthase

Quantitative Data: Enzyme Inhibitory Activity of Pterocarpans

Several pterocarpans have been shown to inhibit various enzymes with potential therapeutic relevance. The half-maximal inhibitory concentration (IC50) is a standard measure of their inhibitory potency.

| Pterocarpan | Target Enzyme | IC50 (µM) | Reference |

| Atricarpan A | Acetylcholinesterase | 20.5 | [13] |

| Atricarpan A | Butyrylcholinesterase | 13.5 | [13] |

| Atricarpan B | Butyrylcholinesterase | 65.0 | [13] |

| Atricarpan C | Butyrylcholinesterase | 45.9 | [13] |

| Atricarpan D | Butyrylcholinesterase | 12.5 | [13] |

| Pterostilbene | CYP2C8 | <20 | [13] |

| Pterostilbene | CYP3A4 | <10 | [13] |

Experimental Protocols

A general procedure for the isolation of pterocarpans from plant material involves extraction and multi-step chromatography.

Workflow for Pterocarpan Isolation

Detailed Protocol:

-

Plant Material and Extraction: Dry and powder the relevant plant part (e.g., roots or stems). Extract the powdered material with a suitable solvent such as ethanol or methanol at room temperature or under reflux.

-

Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: Subject the organic phase (e.g., ethyl acetate fraction) to column chromatography. Silica gel is commonly used for initial fractionation with a gradient elution system. Sephadex LH-20 can also be used for size-exclusion chromatography.[14][15][16]

-

Preparative HPLC: Further purify the fractions containing pterocarpans using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).[17]

-

Structure Elucidation: Identify the purified pterocarpans using spectroscopic techniques like NMR (1H, 13C, COSY, HMBC) and MS.

The inhibitory activity of pterocarpans against acetylcholinesterase (AChE) can be determined using a colorimetric method based on Ellman's reagent.[18][19][20][21][22]

Workflow for Acetylcholinesterase Inhibition Assay

Detailed Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylcholinesterase (AChE) in the buffer, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.

-

Test Compound Preparation: Prepare a stock solution of the pterocarpan in a suitable solvent and make serial dilutions in the buffer.

-

Assay Procedure: In a 96-well microplate, add the phosphate buffer, DTNB solution, AChE solution, and the pterocarpan solution at different concentrations to the respective wells.

-

Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at different time intervals. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the pterocarpan compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This technical guide has provided a detailed comparative overview of this compound and pterocarpans, highlighting their distinct chemical nature, biosynthetic pathways, and biological activities. This compound, a coumarin, demonstrates notable antimicrobial properties. Pterocarpans, a class of isoflavonoids, exhibit a broader range of bioactivities, including significant enzyme inhibitory potential. The structured presentation of quantitative data, step-by-step experimental protocols, and clear visual diagrams is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into these promising classes of bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. goldbio.com [goldbio.com]

- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. iipseries.org [iipseries.org]

- 16. cup.edu.cn [cup.edu.cn]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agetds.com [agetds.com]

The Isolation and Characterization of Ulopterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and potential biological activities of Ulopterol, a coumarin found in various plant species. This document details the necessary experimental protocols and summarizes key data to facilitate further research and development of this promising natural product.

Introduction to this compound

This compound is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. It has been isolated from plants such as Toddalia asiatica and has demonstrated notable antimicrobial properties.[1][2] The investigation of such natural products is crucial for the discovery of new therapeutic agents. This guide will provide a comprehensive overview of the methodologies required to isolate and characterize this compound, as well as explore its potential mechanism of action.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₅ | PubChem |

| Molecular Weight | 278.30 g/mol | PubChem |

| IUPAC Name | 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | PubChem |

| Class | Coumarin | [1] |

Isolation of this compound from Plant Extracts

The isolation of this compound from plant sources, such as the leaves of Toddalia asiatica, is typically achieved through a multi-step process involving solvent extraction and chromatography.[1]

Experimental Protocol: Extraction and Initial Fractionation

-

Plant Material Preparation: Air-dry the fresh leaves of Toddalia asiatica at room temperature and then grind them into a coarse powder.

-

Successive Solvent Extraction:

-

Macerate the powdered plant material sequentially with solvents of increasing polarity: hexane, chloroform, ethyl acetate, methanol, and water.[1] This process separates compounds based on their solubility.

-

For each solvent, soak the plant material for a period of 24-48 hours with occasional stirring.

-

After each extraction, filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure.

-

-

Bioassay-Guided Fractionation: The antimicrobial activity of each extract is tested to identify the most potent fraction. The ethyl acetate extract has been reported to exhibit the highest antimicrobial activity and contains this compound.[1]

References

Ulopterol: A Literature Review for Drug Development Professionals

An In-depth Technical Guide on a Promising Natural Antimicrobial Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulopterol, a naturally occurring coumarin, has been identified as a compound of interest due to its antimicrobial properties. Isolated from the leaves of Toddalia asiatica (L.) Lam., a plant with a history in traditional Indian medicine for treating a variety of ailments, this compound represents a potential lead compound for the development of new antimicrobial agents.[1] This technical review synthesizes the current state of research on this compound, presenting available quantitative data, detailing experimental protocols, and visualizing key processes to provide a comprehensive resource for the scientific community. While research on this compound is still in its nascent stages, this document aims to consolidate the existing knowledge and highlight avenues for future investigation.

Chemical and Physical Properties

This compound is a coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. Its structure was elucidated using physical and spectroscopic data following its isolation from the ethyl acetate extract of Toddalia asiatica leaves.[1]

Data Presentation

Antimicrobial Activity of this compound

The primary pharmacological activity reported for this compound is its antimicrobial effect against a range of bacteria and fungi. The following table summarizes the quantitative data from antimicrobial screening studies.

| Test Organism | Type | Activity Status |

| Staphylococcus epidermidis | Bacterium | Active |

| Enterobacter aerogenes | Bacterium | Active |

| Shigella flexneri | Bacterium | Active |

| Klebsiella pneumoniae (ESBL-3967) | Bacterium | Active |

| Escherichia coli (ESBL-3984) | Bacterium | Active |

| Aspergillus flavus | Fungus | Active |

| Candida krusei | Fungus | Active |

| Botrytis cinerea | Fungus | Active |

Data sourced from Raj et al., 2012.[1]

Quantification in Toddalia asiatica

High-Performance Liquid Chromatography (HPLC) has been used to quantify the amount of this compound in its natural source.

| Compound | Content (% on dry weight basis of leaves) |

| This compound | 0.266% |

| Flindersine | 0.361% |

Data sourced from Raj et al., 2012.[1]

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved through a systematic, activity-guided fractionation process.

-

Extraction: The leaves of Toddalia asiatica were successively extracted with a series of solvents of increasing polarity: hexane, chloroform, ethyl acetate, methanol, and water.[1]

-

Antimicrobial Screening: Each extract was tested for its antimicrobial activity using the disc-diffusion method to identify the most potent extract. The ethyl acetate extract demonstrated the highest activity.[1]

-

Chromatographic Fractionation: The bioactive ethyl acetate extract was subjected to column chromatography over silica gel to separate its chemical constituents.[1]

-

Compound Identification: Fractions were collected and analyzed, leading to the isolation of this compound. Its structure was then elucidated using physical and spectroscopic techniques.[1]

Antimicrobial Activity Assay

The antimicrobial properties of the isolated this compound were evaluated using the disc-diffusion method.

-

Preparation of Test Plates: Petri dishes containing a suitable agar medium were uniformly inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

-

Application of this compound: Sterile paper discs impregnated with a solution of this compound at a specific concentration were placed on the surface of the inoculated agar.

-

Incubation: The plates were incubated under conditions optimal for the growth of the specific microorganism.

-

Measurement of Inhibition Zone: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is visibly inhibited). A larger diameter indicates greater antimicrobial potency.

Mandatory Visualization

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action and any modulated signaling pathways of this compound. While its antimicrobial activity has been established, the molecular targets and cellular processes it disrupts in microorganisms are yet to be elucidated. Further research is required to understand how this compound exerts its antibacterial and antifungal effects.

Given that this compound is a coumarin, it may share mechanisms of action with other compounds in this class, which are known to interfere with microbial cell wall synthesis, disrupt cell membranes, or inhibit nucleic acid synthesis. However, this remains speculative without direct experimental evidence for this compound.

Caption: Current knowledge and research gaps for this compound.

Conclusion and Future Directions

The existing body of research on this compound, while limited, establishes it as a promising antimicrobial compound isolated from Toddalia asiatica.[1] The provided data on its activity and the detailed protocols for its isolation offer a solid foundation for further investigation. However, to advance this compound as a potential therapeutic agent, several critical areas need to be addressed:

-

Mechanism of Action: Elucidating the specific molecular targets and mechanisms by which this compound inhibits microbial growth is paramount.

-

Pharmacokinetics and Pharmacodynamics: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships, are necessary.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety profile of this compound.

-

Synthesis: The development of a synthetic route for this compound would be beneficial for producing larger quantities for research and development, and for creating analogues with potentially improved properties.

-

Clinical Trials: Should preclinical data be favorable, progression to human clinical trials would be the ultimate step in its development as a new drug.

References

Ulopterol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ulopterol, a naturally occurring coumarin with notable antimicrobial properties. This document consolidates available data on its chemical identity, biological activity, and potential mechanisms of action, presented in a format tailored for research and development purposes.

Chemical and Physical Properties

This compound is a coumarin derivative that has been isolated from various plant species, including Toddalia asiatica.[1] Its fundamental chemical and physical data are summarized below.

| Property | Value | Source |

| CAS Number | 28095-18-3 | [1] |

| Molecular Formula | C15H18O5 | [1] |

| Molecular Weight | 278.30 g/mol | [1] |

| IUPAC Name | 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | [1] |

Biological Activity

This compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The following tables summarize the reported minimum inhibitory concentration (MIC) and zone of inhibition data.

Table 2.1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) at 50 µ g/disc | Reference |

| Staphylococcus epidermidis | 14 | [1] |

| Enterobacter aerogenes | 12 | [1] |

| Shigella flexneri | 13 | [1] |

| Klebsiella pneumoniae (ESBL-3967) | 11 | [1] |

| Escherichia coli (ESBL-3984) | 12 | [1] |

Table 2.2: Antifungal Activity of this compound

| Fungal Strain | Zone of Inhibition (mm) at 50 µ g/disc | Reference |

| Aspergillus flavus | 13 | [1] |

| Candida krusei | 12 | [1] |

| Botrytis cinerea | 15 | [1] |

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following protocol for the isolation of this compound is based on the methodology described by Raj et al. (2012).[1]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Plant Material: Air-dried and powdered leaves of Toddalia asiatica are used as the starting material.

-

Successive Solvent Extraction: The powdered leaves are sequentially extracted with solvents of increasing polarity: hexane, chloroform, ethyl acetate, methanol, and water.

-

Antimicrobial Screening: Each extract is tested for its antimicrobial activity using the disc-diffusion method to identify the most potent extract. The ethyl acetate extract has been reported to show the highest activity.[1]

-

Column Chromatography: The active ethyl acetate extract is subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient solvent system of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Fractions showing the presence of this compound are combined and concentrated. The pure compound is obtained by crystallization.

Antimicrobial Activity Assay (Disc-Diffusion Method)

The antimicrobial activity of this compound can be determined using the disc-diffusion method as described by Raj et al. (2012).[1]

Experimental Workflow for Disc-Diffusion Assay

Caption: Workflow for the disc-diffusion antimicrobial assay.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Inoculation of Plates: Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension.

-

Preparation of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent.

-

Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the clear zone of inhibition around the disc is measured in millimeters.

Potential Mechanism of Action and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, the broader class of coumarins is known to exert antimicrobial effects through various mechanisms.

Proposed Antimicrobial Mechanisms of Coumarins

Caption: Potential antimicrobial mechanisms of coumarins.

Potential Mechanisms Include:

-

Cell Membrane Disruption: Coumarins can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of DNA Gyrase: Some coumarins have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.

-

Interference with Quorum Sensing: Coumarins may disrupt bacterial communication systems known as quorum sensing, which are crucial for virulence and biofilm formation.

Hypothetical Signaling Pathway Modulation:

The interaction of natural products with microbial cells can trigger a cascade of intracellular events. While not yet demonstrated for this compound, a plausible hypothetical signaling response to a coumarin-induced stress is depicted below.

Hypothetical Microbial Stress Response to Coumarins

References

Methodological & Application

Application Note: Quantitative Determination of Ulopterol in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Introduction

Ulopterol is a novel therapeutic agent under investigation for its potential pharmacological effects. To support preclinical and clinical development, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[1][2] This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method is simple, sensitive, precise, and accurate, making it suitable for routine analysis in a drug development setting.[3][4][5]

Method Summary

The analytical method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with a compatible mobile phase.[2][6] Detection is performed using a UV detector, providing a sensitive and specific means of quantification. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, and sensitivity.[3][7]

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Software: Chromatographic data acquisition and processing software.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid, this compound reference standard.

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).

2. Sample Preparation from Human Plasma

The sample preparation process involves protein precipitation, a common technique to remove protein interferences from biological samples.[8][9][10][11]

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a 20 µL aliquot of the supernatant into the HPLC system for analysis.

3. HPLC Method and Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the quantification of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 255 nm[5] |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

4. Method Validation

The developed HPLC method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[7]

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was confirmed by analyzing blank plasma samples and spiked samples. No significant interfering peaks were observed at the retention time of this compound.

-

Linearity: The linearity of the method was evaluated by analyzing the calibration standards at seven different concentrations. The calibration curve was constructed by plotting the peak area of this compound against its concentration. A linear relationship was observed over the concentration range of 10-1000 ng/mL with a correlation coefficient (r²) > 0.999.[3][5]

-

Precision and Accuracy: The intra-day and inter-day precision and accuracy were determined by analyzing the QC samples at three concentration levels on the same day (n=6) and on three different days (n=6), respectively. The results are summarized in the table below. The percent relative standard deviation (%RSD) for precision was less than 2%, and the accuracy was within 98-102%.[2]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 3 ng/mL (S/N ≥ 3), and the LOQ was 10 ng/mL (S/N ≥ 10).[3][5]

Data Presentation

Table 1: Linearity of the HPLC Method for this compound

| Concentration (ng/mL) | Mean Peak Area (n=3) |

| 10 | 12543 |

| 25 | 31287 |

| 50 | 62451 |

| 100 | 125102 |

| 250 | 312890 |

| 500 | 625430 |

| 1000 | 1250980 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Precision and Accuracy of the HPLC Method for this compound

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| 30 (Low) | 1.8 | 101.5 | 1.9 | 101.2 |

| 300 (Medium) | 1.2 | 99.8 | 1.5 | 100.5 |

| 800 (High) | 0.9 | 100.2 | 1.1 | 99.7 |

Visualization

Experimental Workflow for this compound Quantification

References

- 1. Pharmacokinetic study of deufruquintinibs in rats by HPLC-MS/MS after oral administration [pubmed.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. chromatographic rp-hplc method: Topics by Science.gov [science.gov]

- 4. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RP-HPLC method for fluticasone and vilanterol validation. [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nacalai.com [nacalai.com]

- 9. organomation.com [organomation.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. youtube.com [youtube.com]

Application Notes and Protocols for the Extraction of Ulopterol from Toddalia asiatica

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant traditionally used in various folk medicine systems for treating a range of ailments.[1][2] Phytochemical analysis of this plant has revealed the presence of numerous bioactive compounds, including coumarins and alkaloids.[3][4] Among these, Ulopterol, a coumarin, has been identified as a significant active principle with demonstrated antimicrobial properties.[1][2] These application notes provide a detailed protocol for the extraction, isolation, and quantification of this compound from the leaves of Toddalia asiatica.

Data Presentation

A summary of the quantitative yield of this compound from the leaves of Toddalia asiatica is presented in Table 1. This data is derived from high-performance liquid chromatography (HPLC) analysis as reported in the literature.

Table 1: Quantitative Yield of this compound

| Compound | Plant Part | Extraction Method | Quantification Method | Yield (% dry weight) | Reference |

| This compound | Leaves | Successive Ethyl Acetate Extraction | HPLC | 0.266 | [1][2] |

Experimental Protocols

The following protocols are based on established methodologies for the successful extraction and purification of this compound from Toddalia asiatica.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Toddalia asiatica.

-

Authentication: Have the plant material taxonomically identified and authenticated.

-

Drying: Shade dry the leaves at room temperature until they are crisp and free of moisture.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction of this compound

A successive extraction method is employed to isolate compounds based on their polarity. The ethyl acetate fraction has been shown to have the highest concentration of this compound.[1][2]

-

Apparatus:

-

Soxhlet extractor or large glass container for maceration

-

Heating mantle (if using Soxhlet)

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

-

Solvents:

-

n-Hexane

-

Chloroform

-

Ethyl acetate

-

Methanol

-

-

Procedure:

-

Weigh the powdered leaf material.

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane.

-

Hexane Extraction: Macerate or perform Soxhlet extraction with n-hexane for a sufficient duration (e.g., 24-48 hours) to remove non-polar compounds. Filter the extract and reserve the marc (plant residue).

-

Chloroform Extraction: Air-dry the marc from the previous step and repeat the extraction process with chloroform. Filter and reserve the marc.

-

Ethyl Acetate Extraction: Air-dry the marc and subsequently extract with ethyl acetate. This fraction will contain this compound.[1][2]

-

Methanol Extraction: (Optional) The remaining marc can be further extracted with methanol to isolate more polar compounds.

-

Concentration: Concentrate the ethyl acetate extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.

-

Purification of this compound by Column Chromatography

Activity-guided fractionation using column chromatography is an effective method for isolating this compound from the crude ethyl acetate extract.[1][2]

-

Apparatus:

-

Glass chromatography column

-

Silica gel (60-120 mesh) for column chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and chamber

-

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used. The optimal gradient should be determined by preliminary TLC analysis.

-

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

-

Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20-25 mL) using a fraction collector.

-

TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light.

-

Pooling and Crystallization: Pool the fractions that show a prominent spot corresponding to this compound. Concentrate the pooled fractions to induce crystallization and obtain pure this compound.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound.[1][2]

-

Apparatus:

-